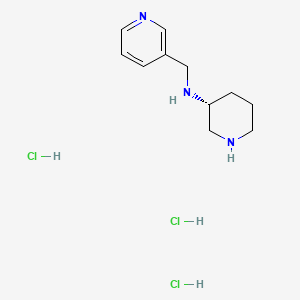

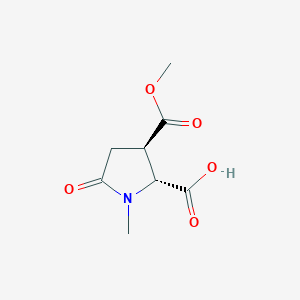

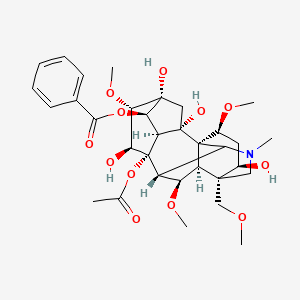

(2R,3R)-3-Methoxycarbonyl-1-methyl-5-oxopyrrolidine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2R,3R)-3-Methoxycarbonyl-1-methyl-5-oxopyrrolidine-2-carboxylic acid, also known as Moc-Val-Pro-Leu-Gly or Moc-VPLG, is a peptide-based compound that has gained attention in the scientific community due to its potential therapeutic applications.

Applications De Recherche Scientifique

NMR Analysis in Structural Verification

The use of (2R,3R)-3-Methoxycarbonyl-1-methyl-5-oxopyrrolidine-2-carboxylic acid derivatives in NMR (Nuclear Magnetic Resonance) analysis has been explored. Specifically, its methylated and decarboxylated derivatives were analyzed to verify the structures of certain hydroxytrichloropicolinic acids, showcasing the compound's utility in confirming the molecular structure of chlorinated compounds (Irvine, Cooper, & Thornburgh, 2008).

Catalytic Reactions in Organic Synthesis

The compound's derivatives have been utilized in Rh(III)-catalyzed decarboxylative coupling reactions. These reactions demonstrate the compound's role in providing substituted pyridines, a crucial component in the synthesis of various organic compounds. The carboxylic acid, which is removed by decarboxylation, serves as a traceless activating group in these processes, highlighting the compound's significance in regioselective synthesis (Neely & Rovis, 2014).

Mixed Ligand Complex Formation

In the field of inorganic chemistry, derivatives of this compound have been used to create mixed ligand fac-tricarbonyl complexes. These complexes are significant in labeling bioactive molecules containing monodentate or bidentate donor sites. Such applications are essential in developing radiopharmaceuticals and diagnostic agents (Mundwiler, Kündig, Ortner, & Alberto, 2004).

Chiral Discriminating Agents

Enantiomers of this compound have been synthesized and used as chiral discriminating agents. This application is crucial in the field of stereochemistry for the chromatographic separation of diastereomeric amides and esters, thereby contributing to the synthesis of optically pure compounds (Piwowarczyk et al., 2008).

Electrochemical Studies

Electrochemical behavior studies have also utilized this compound's derivatives. These studies are vital in understanding the reduction processes of various functional groups, which is crucial in synthetic organic chemistry (David, Hurvois, Tallec, & Toupet, 1995).

Propriétés

IUPAC Name |

(2R,3R)-3-methoxycarbonyl-1-methyl-5-oxopyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO5/c1-9-5(10)3-4(8(13)14-2)6(9)7(11)12/h4,6H,3H2,1-2H3,(H,11,12)/t4-,6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSGSSXYPHAXCA-INEUFUBQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(CC1=O)C(=O)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]([C@@H](CC1=O)C(=O)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R)-3-Methoxycarbonyl-1-methyl-5-oxopyrrolidine-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((1s,4s)-7-Azabicyclo[2.2.1]heptane-7-carbonyl)cyclobutan-1-one](/img/structure/B2658037.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2658041.png)

![1-(2,4-Dichlorophenyl)-2-((2,5-dimethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2658048.png)

![1-(3-Fluoro-4-methylphenyl)-3-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2658051.png)